2-(3-Bromo-4-fluorophenyl)acetimidamide
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Overview
Description
2-(3-Bromo-4-fluorophenyl)acetimidamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)acetimidamide typically involves the reaction of 3-bromo-4-fluoroaniline with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with ammonium hydroxide to yield the desired acetimidamide . The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other halogenating agents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives and reduced or oxidized forms of the original compound .
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 2-(3-Bromo-4-fluorophenyl)acetophenone
- 2-(3-Bromo-4-fluorophenyl)acetic acid
Uniqueness
2-(3-Bromo-4-fluorophenyl)acetimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms on the phenyl ring, along with the acetimidamide group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8BrFN2 |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8BrFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12) |
InChI Key |
OMGMUCKBRZPDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)Br)F |
Origin of Product |
United States |
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